7-Bromo-3-méthoxyisoquinoléine

Vue d'ensemble

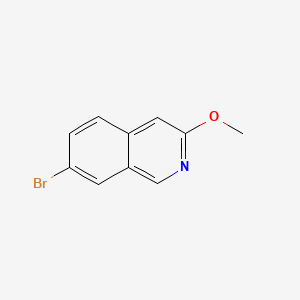

Description

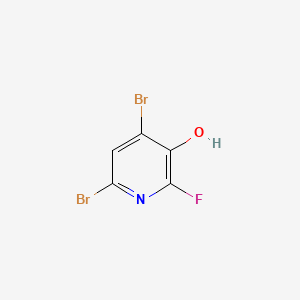

7-Bromo-3-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 3rd position on the isoquinoline ring

Applications De Recherche Scientifique

7-Bromo-3-methoxyisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules and potential pharmacological activities.

Medicine: Research into its potential medicinal properties, including its use as a building block for drug development, is ongoing.

Industry: It can be used in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

7-Bromo-3-methoxyisoquinoline can be synthesized from 7-bromo-3-chloroisoquinoline and sodium methoxide. The reaction involves heating a mixture of 7-bromo-3-chloroisoquinoline and sodium methoxide in diglyme at 150°C for one hour. After cooling to room temperature, the reaction mixture is diluted with toluene and water, and the layers are separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 7-bromo-3-methoxyisoquinoline are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of diglyme as a solvent and sodium methoxide as a reagent are common in industrial organic synthesis, making this method feasible for larger-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-3-methoxyisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Sodium Methoxide: Used in the synthesis of 7-bromo-3-methoxyisoquinoline from 7-bromo-3-chloroisoquinoline.

Toluene: Used as a solvent for extraction and purification processes.

Major Products Formed

The major product formed from the synthesis reaction is 7-bromo-3-methoxyisoquinoline itself. Further reactions can yield various substituted isoquinoline derivatives, depending on the reagents and conditions used.

Mécanisme D'action

The specific mechanism of action for 7-bromo-3-methoxyisoquinoline is not well-documented. as a derivative of isoquinoline, it is likely to interact with various molecular targets and pathways in biological systems. Isoquinoline derivatives are known to exhibit a range of biological activities, including enzyme inhibition and receptor binding, which could be explored for this compound as well .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Bromo-3-methoxyisoquinoline: Similar in structure but with the bromine atom at the 8th position instead of the 7th.

7-Bromo-3-chloroisoquinoline: A precursor in the synthesis of 7-bromo-3-methoxyisoquinoline.

Other Isoquinoline Derivatives: Various isoquinoline derivatives with different substituents at various positions on the ring.

Uniqueness

7-Bromo-3-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the isoquinoline ring can lead to unique chemical behaviors and interactions.

Propriétés

IUPAC Name |

7-bromo-3-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOPCILVZYFPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596433.png)

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)

![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)

![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)